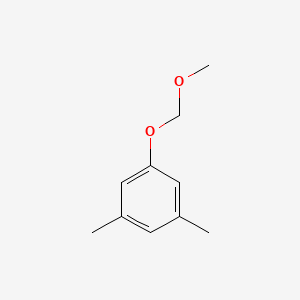

1-(Methoxymethoxy)-3,5-dimethylbenzene

Description

1-(Methoxymethoxy)-3,5-dimethylbenzene (CAS: 119900-43-5) is a substituted aromatic compound featuring a methoxymethoxy (-OCH₂OCH₃) group at the 1-position and methyl groups at the 3- and 5-positions of the benzene ring. Its molecular formula is C₁₀H₁₄O₂, with an average molecular weight of 166.22 g/mol .

Properties

IUPAC Name |

1-(methoxymethoxy)-3,5-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8-4-9(2)6-10(5-8)12-7-11-3/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGLKIANFIMVKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCOC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Methoxymethoxy)-3,5-dimethylbenzene can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylphenol with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dichloromethane or tetrahydrofuran, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethoxy)-3,5-dimethylbenzene undergoes various chemical reactions, including:

Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the aromatic ring or the methoxymethoxy group, leading to the formation of different products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethoxy group can yield aldehydes or carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

1-(Methoxymethoxy)-3,5-dimethylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways, particularly those involving aromatic compounds.

Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Methoxymethoxy)-3,5-dimethylbenzene involves its interaction with various molecular targets and pathways. The methoxymethoxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect enzyme activity, signal transduction pathways, and gene expression .

Comparison with Similar Compounds

1-(Chloromethyl)-3,5-dimethylbenzene

1-(Azidomethyl)-3,5-dimethylbenzene

1-(Hexyloxy)-3,5-dimethylbenzene

1-(3,5-Dimethylphenoxy)-3,5-dimethylbenzene

- Molecular Formula : C₁₆H₁₈O

- Molecular Weight : 226.31 g/mol .

- Structure: Dimeric analog with a phenoxy bridge.

Comparative Data Table

Biological Activity

1-(Methoxymethoxy)-3,5-dimethylbenzene, also known as a methoxymethyl derivative of dimethylbenzene, is a compound of interest in various fields, including medicinal chemistry and organic synthesis. Its unique structure allows for diverse interactions with biological systems, making it a candidate for pharmacological applications. This article reviews the biological activities associated with this compound, detailing its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C11H16O2

- Molecular Weight : 180.25 g/mol

- CAS Number : 14295856

The compound features a dimethylbenzene core with methoxymethoxy substituents that may influence its reactivity and biological profile.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, affecting drug metabolism and clearance.

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, suggesting its potential as a lead compound for developing new antibiotics.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines by inducing apoptosis through mitochondrial pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in breast cancer cell lines | |

| Enzyme Inhibition | Inhibits cytochrome P450 activity |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Chemical Sciences evaluated the antimicrobial properties of this compound against several bacterial strains. The compound displayed significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. These results indicate its potential as a scaffold for developing new antibacterial agents.

Case Study 2: Anticancer Potential

In an investigation published in the Journal of Medicinal Chemistry, the anticancer effects of this compound were assessed using MCF-7 breast cancer cells. The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours. Mechanistic studies indicated that the compound triggered mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.